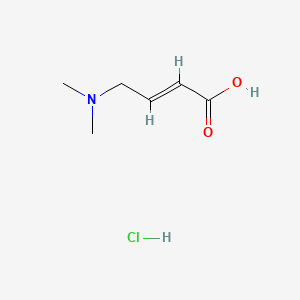

trans-4-Dimethylaminocrotonic acid hydrochloride

Description

The exact mass of the compound trans-4-Dimethylaminocrotonic acid hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality trans-4-Dimethylaminocrotonic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-4-Dimethylaminocrotonic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-4-(dimethylamino)but-2-enoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-7(2)5-3-4-6(8)9;/h3-4H,5H2,1-2H3,(H,8,9);1H/b4-3+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUHNQHFOIVLAQX-BJILWQEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC=CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C/C=C/C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101347107 | |

| Record name | (2E)-4-(Dimethylamino)but-2-enoic acid hydrogenchloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848133-35-7, 98548-81-3 | |

| Record name | 2-Butenoic acid, 4-(dimethylamino)-, hydrochloride (1:1), (2E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=848133-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-4-(Dimethylamino)-2-butenoic acid hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848133357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-4-(Dimethylamino)but-2-enoic acid hydrogenchloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Butenoic acid, 4-(dimethylamino)-, hydrochloride (1:1), (2E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.467 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Butenoic acid, 4-(dimethylamino)-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.701 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2E)-4-(Dimethylamino)-2-butenoic acid hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZRA8B68TND | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to trans-4-Dimethylaminocrotonic Acid Hydrochloride

This guide provides a comprehensive overview of the chemical and physical properties of trans-4-Dimethylaminocrotonic acid hydrochloride, a key intermediate in the synthesis of targeted cancer therapeutics. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical data to facilitate its application in research and manufacturing.

Introduction: A Pivotal Intermediate in Oncology

trans-4-Dimethylaminocrotonic acid hydrochloride (CAS RN: 848133-35-7) is a crucial building block in the synthesis of several tyrosine kinase inhibitors (TKIs), most notably afatinib and neratinib.[1][2] These drugs represent a significant advancement in the treatment of cancers with specific genetic mutations, such as non-small cell lung cancer. The presence of the α,β-unsaturated carbonyl system in its structure allows for its function as a Michael acceptor, enabling the formation of covalent bonds with nucleophilic residues in the target protein's active site.[3] This guide will delve into the essential chemical properties, synthesis, and analytical considerations for this important pharmaceutical intermediate.

Physicochemical Properties

trans-4-Dimethylaminocrotonic acid hydrochloride is typically a white to off-white solid.[4] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 848133-35-7 | [5][6] |

| Molecular Formula | C₆H₁₂ClNO₂ | [5][6] |

| Molecular Weight | 165.62 g/mol | [5][6] |

| Appearance | White to off-white solid | [4] |

| Melting Point | Approximately 162 °C | [7] |

| Solubility | Soluble in DMSO (125 mg/mL with heating), slight solubility in methanol and water. | [8][9] |

| IUPAC Name | (E)-4-(dimethylamino)but-2-enoic acid hydrochloride | [6] |

| Synonyms | (E)-4-(Dimethylamino)-2-butenoic acid hydrochloride, Afatinib intermediate E | [7] |

Spectroscopic Characterization

Definitive structural confirmation of trans-4-Dimethylaminocrotonic acid hydrochloride relies on standard spectroscopic techniques. While publicly accessible raw spectra are limited, data for ¹H NMR, Infrared (IR), and Mass Spectrometry (MS) are available through chemical suppliers and databases.[1] Researchers should obtain a certificate of analysis with spectral data for any procured material.

Expected Spectroscopic Features:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons of the crotonic acid backbone, the methylene protons adjacent to the dimethylamino group, and the methyl protons of the dimethylamino group. The coupling constants between the vinyl protons will confirm the trans stereochemistry.

-

Infrared (IR) Spectroscopy: The IR spectrum should display a prominent carbonyl (C=O) stretch from the carboxylic acid, C=C stretching from the alkene, and C-N stretching from the dimethylamino group. The presence of the hydrochloride salt will also influence the spectrum, particularly in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the free base and/or fragments resulting from the loss of specific functional groups.

Synthesis Methodologies

The synthesis of trans-4-Dimethylaminocrotonic acid hydrochloride has been described in several patents, often focusing on process efficiency and purity for pharmaceutical manufacturing. A common synthetic pathway involves the hydrolysis of a corresponding ester precursor.

Generalized Synthesis Protocol

A generalized, multi-step synthesis is outlined below, based on common patent literature.[2][4] This should be regarded as a representative procedure, and specific reaction conditions may require optimization.

Sources

- 1. trans-4-Dimethylaminocrotonic acid hydrochloride(848133-35-7) 1H NMR spectrum [chemicalbook.com]

- 2. trans-4-Dimethylaminocrotonic acid hydrochloride | 848133-35-7 [chemicalbook.com]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. trans-4-Dimethylaminocrotonic acid hydrochloride | 848133-35-7 [amp.chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. trans-4-Dimethylaminocrotonic acid HCl | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. Buy trans-4-Dimethylaminocrotonic acid hydrochloride [smolecule.com]

- 8. trans-4-Dimethylaminocrotonic acid hydrochloride [chemlab-tachizaki.com]

- 9. China Supplier Trans-4-Dimethylaminocrotonic Acid Hydrochloride - 1,1-Cyclopropanedicarboxylic Acid – Luna [lunachem.com]

A Comprehensive Technical Guide to the Structure Elucidation of (E)-4-(Dimethylamino)but-2-enoic Acid Hydrochloride

Abstract

This technical guide provides a detailed, multi-faceted approach to the complete structure elucidation of (E)-4-(Dimethylamino)but-2-enoic Acid Hydrochloride (DMABA-HCl), a key intermediate in the synthesis of the targeted cancer therapeutic, Afatinib.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Beyond a mere recitation of methods, this guide delves into the strategic rationale behind the experimental workflow, the interpretation of complex spectral data, and the corroboration of findings to achieve an unambiguous structural assignment.

Introduction: The Strategic Importance of DMABA-HCl

In the multi-step synthesis of complex pharmaceutical agents, the structural integrity of each intermediate is paramount. (E)-4-(Dimethylamino)but-2-enoic Acid Hydrochloride (also known as trans-4-Dimethylaminocrotonic acid hydrochloride) serves as a critical building block in the production of Afatinib, a potent tyrosine kinase inhibitor used in oncology.[1] Its precise molecular structure, including the stereochemistry of the carbon-carbon double bond, is crucial for ensuring the efficacy and safety of the final active pharmaceutical ingredient (API). This guide presents a systematic and self-validating workflow for the complete structural verification of this vital intermediate.

Molecular Profile:

| Property | Value |

| Chemical Formula | C₆H₁₂ClNO₂ |

| Molecular Weight | 165.62 g/mol [1] |

| CAS Number | 848133-35-7[1] |

| Appearance | White to off-white crystalline powder[1] |

The Elucidation Workflow: A Multi-Pronged Analytical Strategy

The definitive confirmation of a molecule's structure is not achieved by a single technique but by the convergence of evidence from multiple orthogonal methods. Our approach is designed to systematically build the structure from fundamental information to fine stereochemical detail.

Caption: A logical workflow for the structure elucidation of DMABA-HCl.

Mass Spectrometry: Establishing the Molecular Blueprint

Objective: To determine the molecular weight and elemental composition of the molecule.

Methodology: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

-

Sample Preparation: A dilute solution of DMABA-HCl is prepared in a suitable solvent such as methanol or acetonitrile/water.

-

Ionization: The sample is introduced into the ESI source, where a high voltage is applied to create a fine spray of charged droplets. The solvent evaporates, leaving gas-phase molecular ions.

-

Analysis: The ions are accelerated into the TOF mass analyzer. The time it takes for an ion to travel the length of the flight tube is proportional to the square root of its mass-to-charge ratio (m/z).

-

Detection: The arrival of ions at the detector generates a signal, resulting in a mass spectrum.

Predicted Data & Interpretation:

| Ion | Predicted m/z | Interpretation |

| [M+H]⁺ | 130.0862 | The protonated molecular ion of the free base, (C₆H₁₁NO₂ + H)⁺. This peak confirms the molecular weight of the organic component is 129.16 g/mol .[2] |

| [M+Na]⁺ | 152.0682 | The sodium adduct of the free base, a common observation in ESI-MS. |

Fragmentation Analysis (MS/MS):

By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), we can gain insights into the molecule's structure.

| Fragment m/z | Proposed Structure/Loss |

| 85.06 | Loss of COOH (45 Da) |

| 58.07 | [CH₂=N(CH₃)₂]⁺ - a characteristic fragment from the dimethylaminoethyl moiety. |

The high-resolution mass spectrum provides the exact mass, which can be used to confirm the elemental formula (C₆H₁₁NO₂) with a high degree of confidence.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Objective: To identify the key functional groups present in the molecule.

Methodology: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: A small amount of the solid DMABA-HCl powder is placed directly on the ATR crystal.

-

Analysis: The IR beam passes through the crystal and is reflected internally. At the point of reflection, an evanescent wave penetrates a short distance into the sample. The sample absorbs energy at specific frequencies corresponding to the vibrational modes of its functional groups.

-

Detection: The attenuated IR beam is directed to the detector, and a Fourier transform is applied to generate the infrared spectrum.

Predicted Data & Interpretation:

| Frequency Range (cm⁻¹) | Vibration Mode | Functional Group | Interpretation |

| ~2500-3300 (very broad) | O-H stretch | Carboxylic Acid (H-bonded) | The broadness is characteristic of the strong hydrogen bonding in the carboxylic acid dimer.[3][4] |

| ~2400-2700 (broad) | N⁺-H stretch | Ammonium Salt | Overlapping with the O-H stretch, these broad absorptions are indicative of the protonated amine hydrochloride. |

| ~1710 | C=O stretch | α,β-Unsaturated Carboxylic Acid | Conjugation with the C=C double bond lowers the stretching frequency from that of a saturated carboxylic acid (~1760 cm⁻¹).[3][4] |

| ~1650 | C=C stretch | Alkene | The carbon-carbon double bond stretch. |

| ~970 | C-H bend (out-of-plane) | Trans (E)-Alkene | This absorption is highly characteristic of a trans-disubstituted double bond and is a key piece of evidence for the (E)-stereochemistry. |

| ~1210-1320 | C-O stretch | Carboxylic Acid | Associated with the carbon-oxygen single bond of the carboxylic acid. |

The IR spectrum provides rapid, confirmatory evidence for the presence of a carboxylic acid, an alkene, and a protonated amine, consistent with the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR is the most powerful technique for elucidating the detailed structure of organic molecules in solution. A combination of 1D and 2D NMR experiments allows for the unambiguous assignment of every proton and carbon atom and their connectivity.

Methodology: High-Field NMR Spectroscopy

-

Sample Preparation: The DMABA-HCl sample is dissolved in a deuterated solvent, typically Deuterium Oxide (D₂O) or DMSO-d₆, containing a small amount of a reference standard like TMS or DSS.

-

Data Acquisition: A suite of NMR experiments is performed, including:

-

¹H NMR: Provides information on the number of different proton environments and their neighboring protons (spin-spin splitting).

-

¹³C NMR: Shows the number of different carbon environments.

-

COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other (typically through 2 or 3 bonds).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away, crucial for connecting molecular fragments.

-

Predicted ¹H NMR Data (500 MHz, D₂O):

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| H-a | ~6.85 | dt | 1H | J_ab ≈ 15.5, J_ac ≈ 6.5 | =CH-COOH |

| H-b | ~6.10 | d | 1H | J_ab ≈ 15.5 | =CH-CH₂ |

| H-c | ~3.90 | d | 2H | J_ac ≈ 6.5 | -CH₂-N⁺H- |

| H-d | ~2.95 | s | 6H | - | -N⁺H(CH₃)₂ |

| -COOH/-N⁺H | Variable | Broad s | 2H | - | Exchangeable Protons |

Interpretation of ¹H NMR:

-

Stereochemistry: The large coupling constant (J_ab ≈ 15.5 Hz) between H-a and H-b is definitive proof of a trans or (E) configuration for the double bond. Cis isomers typically show coupling constants in the range of 6-12 Hz.[5][6]

-

Connectivity: The splitting patterns reveal the connectivity. H-a is a doublet of triplets (dt) because it is coupled to both H-b (large doublet splitting) and the two H-c protons (smaller triplet splitting). H-b is a doublet because it is only coupled to H-a. H-c is a doublet due to coupling with H-a.

-

Functional Groups: The downfield shifts of H-a and H-b are characteristic of vinylic protons. The chemical shift of H-c is deshielded due to the adjacent protonated nitrogen. The singlet at ~2.95 ppm integrating to 6 protons is characteristic of two equivalent methyl groups on a nitrogen.

Predicted ¹³C NMR Data (125 MHz, D₂O):

| Label | Chemical Shift (δ, ppm) | Assignment |

| C-1 | ~170 | C=O (Carboxylic Acid) |

| C-3 | ~140 | =CH-COOH |

| C-2 | ~125 | =CH-CH₂ |

| C-4 | ~55 | -CH₂-N⁺H- |

| C-5, C-6 | ~45 | -N⁺H(CH₃)₂ |

Interpretation of ¹³C NMR: The chemical shifts are consistent with the proposed structure. The carbonyl carbon (C-1) is the most downfield. The two sp² hybridized carbons of the alkene (C-2, C-3) appear in the characteristic 120-140 ppm range. The sp³ carbons attached to the electronegative nitrogen (C-4, C-5, C-6) are found further upfield.

2D NMR Correlation Analysis:

Caption: Key 2D NMR correlations for DMABA-HCl.

-

HSQC: Confirms the direct one-bond connections: H-a to C-3, H-b to C-2, H-c to C-4, and H-d to C-5/C-6.

-

COSY: Shows the proton-proton coupling network, confirming the H-a -> H-b -> H-c spin system.

-

HMBC: This is the key experiment for assembling the molecular skeleton.

-

A correlation from the olefinic proton H-a to the carbonyl carbon C-1 connects the double bond to the carboxylic acid.

-

A correlation from the methylene protons H-c to the olefinic carbon C-2 links the dimethylaminoethyl fragment to the double bond.

-

A correlation from the methyl protons H-d to the methylene carbon C-4 confirms the dimethylaminoethyl moiety.

-

(Optional) Single Crystal X-Ray Crystallography: The Ultimate Confirmation

For an unequivocal determination of the three-dimensional structure in the solid state, Single Crystal X-ray Crystallography is the gold standard.[5][6][7][8][9]

Methodology:

-

Crystallization: High-purity DMABA-HCl is dissolved in a suitable solvent system and allowed to slowly evaporate or cool, promoting the growth of single crystals of sufficient size and quality.[9]

-

Data Collection: A selected crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern.[5][8]

-

Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to calculate an electron density map of the unit cell. From this map, the positions of all non-hydrogen atoms can be determined. The structure is then refined to achieve the best fit between the calculated and observed diffraction data.

Expected Outcome: The resulting crystal structure would provide precise bond lengths, bond angles, and torsional angles, offering absolute confirmation of the (E)-stereochemistry of the double bond and the overall connectivity of the molecule.

Conclusion

The structural elucidation of (E)-4-(Dimethylamino)but-2-enoic Acid Hydrochloride is a systematic process that relies on the convergence of data from multiple analytical techniques. Mass spectrometry establishes the molecular formula, while IR spectroscopy provides a quick confirmation of the key functional groups. The core of the elucidation lies in a comprehensive suite of 1D and 2D NMR experiments, which not only piece together the molecular skeleton but also definitively establish the crucial (E)-stereochemistry of the alkene through the analysis of proton-proton coupling constants. Each technique provides a layer of evidence that, when combined, creates a self-validating and unambiguous confirmation of the molecular structure, ensuring the quality and reliability of this critical pharmaceutical intermediate.

References

-

University of Queensland, School of Chemistry and Molecular Biosciences. Small molecule X-ray crystallography. Available from: [Link]

-

Excillum. Small molecule crystallography. Available from: [Link]

-

Gesher. (2024). Exploring (E)-4-(Dimethylamino)But-2-Enoic Acid Hydrochloride: A Vital Pharmaceutical Intermediate. Available from: [Link]

-

OpenOChem Learn. Coupling in Cis/Trans Alkenes. Available from: [Link]

-

AZoLifeSciences. (2023). X-ray Crystallography for Molecular Structure Determination. Available from: [Link]

-

Chemical Instrumentation Facility, Iowa State University. NMR Coupling Constants. Available from: [Link]

-

McPherson, A. (2014). X-Ray Crystallography of Chemical Compounds. Methods in Molecular Biology. Available from: [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Available from: [Link]

-

Chemistry LibreTexts. (2022). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

-

Columbia University, NMR Core Facility. HSQC and HMBC. Available from: [Link]

-

Chemistry LibreTexts. (2022). Infrared Spectroscopy Absorption Table. Available from: [Link]

-

PubChem. (2E)-4-(Dimethylamino)-2-butenoic acid. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. Crotonic acid(3724-65-0) 13C NMR [m.chemicalbook.com]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. Deciding which is the best ${}^1\protect \text{H}$ NMR predictor for organic compounds using statistical tools [comptes-rendus.academie-sciences.fr]

- 5. researchgate.net [researchgate.net]

- 6. The two 1H NMR spectra shown here belong to crotonic acid (trans- CH_{3}C.. [askfilo.com]

- 7. Crotonic acid(107-93-7) 1H NMR [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

A-Technical-Guide-to-trans-4-Dimethylaminocrotonic-acid-hydrochloride-CAS-848133-35-7-A-Key-Intermediate-in-the-Synthesis-of-Afatinib

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

trans-4-Dimethylaminocrotonic acid hydrochloride (CAS 848133-35-7) is a critical pharmaceutical intermediate whose primary significance lies in its role as a key building block in the synthesis of potent tyrosine kinase inhibitors, most notably Afatinib and Neratinib.[1][2][3] Afatinib, an irreversible ErbB family blocker, is a crucial medication for treating non-small cell lung cancer (NSCLC).[4] The structural integrity and purity of this intermediate are paramount, as they directly influence the efficiency of the synthetic route and the quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of its physicochemical properties, synthesis methodologies, and its pivotal application in the manufacturing of Afatinib.

Chemical Identity and Physicochemical Properties

trans-4-Dimethylaminocrotonic acid hydrochloride is a white to off-white solid.[2][5] Its structure features a carboxylic acid, a trans-configured double bond, and a dimethylamino group, which is protonated in the hydrochloride salt form. This specific arrangement of functional groups is crucial for its reactivity in subsequent synthetic steps.

| Property | Value | Source |

| CAS Number | 848133-35-7 | [1][2][4] |

| Molecular Formula | C6H12ClNO2 | [4][6][7] |

| Molecular Weight | 165.62 g/mol | [4][6][7] |

| Appearance | White to Off-White Solid | [2][5] |

| Melting Point | 162 °C | [3][5] |

| Solubility | Slightly soluble in DMSO, Methanol, and Water | [2][3] |

| Storage | Inert atmosphere, Room Temperature, Protect from moisture | [3][5] |

| Chemical Stability | Stable under normal conditions | [5] |

Role in the Synthesis of Afatinib: A Mechanistic Overview

The principal application of trans-4-Dimethylaminocrotonic acid hydrochloride is as an essential acylating agent in the synthesis of Afatinib.[4] In the overall synthetic pathway, the core quinazoline amine intermediate is coupled with the crotonic acid derivative to form the final amide bond present in Afatinib.

The hydrochloride salt is typically converted in situ to the highly reactive acyl chloride, (E)-4-(dimethylamino)but-2-enoyl chloride, often using a chlorinating agent like thionyl chloride or oxalyl chloride.[8][9] This activated intermediate then readily reacts with the primary amine on the quinazoline core to form the target amide. The dimethylamino group in the molecule plays a crucial role, as it is believed to be the Michael acceptor that forms a covalent bond with a cysteine residue in the ATP-binding site of the EGFR protein, leading to irreversible inhibition.

Caption: Role of the intermediate in Afatinib synthesis.

Synthesis Protocols for trans-4-Dimethylaminocrotonic acid hydrochloride

Several synthetic routes to prepare trans-4-Dimethylaminocrotonic acid hydrochloride have been reported in the literature, primarily in patents. The choice of method often depends on factors like starting material availability, scalability, and desired purity profile.

Method 1: Horner-Wadsworth-Emmons (HWE) Reaction

A common method involves the Horner-Wadsworth-Emmons (HWE) reaction.[10] This approach offers good stereocontrol, yielding the desired trans isomer.

Protocol:

-

Preparation of Reagents: Dissolve triethyl phosphonoacetate in a mixed solvent system (e.g., methanol and dichloromethane).[10]

-

Reaction Initiation: Add a base to the solution to generate the phosphonate ylide.

-

Aldehyde Addition: Slowly add an aqueous solution of N,N-dimethylamino acetaldehyde hydrosulfite to the reaction mixture at a controlled temperature (e.g., 20-40°C).[10]

-

Reaction Monitoring: Stir the reaction until completion, which can be monitored by techniques like TLC or LC-MS.[10]

-

Work-up and Isolation: Upon completion, adjust the pH of the reaction mixture to 2-3 with hydrochloric acid to precipitate the crude product.[10]

-

Purification: Collect the crude solid by filtration and recrystallize from a suitable solvent like isopropanol or ethanol to obtain the high-purity final product.[10]

Caption: Workflow for the HWE synthesis method.

Method 2: One-Pot Synthesis from Crotonate

Another efficient approach is a "one-pot" synthesis starting from a trans-crotonate ester.[11] This method avoids the isolation of intermediates, simplifying the operational steps.

Protocol:

-

Bromination: React a trans-crotonate ester (e.g., methyl trans-crotonate) with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide to generate the corresponding trans-4-bromocrotonate.[11]

-

Amination: Directly add an aqueous solution of dimethylamine to the reaction mixture. The dimethylamine displaces the bromide to form trans-4-dimethylaminocrotonate ester.[11]

-

Hydrolysis: Add a base (e.g., sodium hydroxide) to hydrolyze the ester to the carboxylate salt.

-

Salt Formation: Acidify the mixture with hydrochloric acid to form the final hydrochloride salt product. This method is noted for its wide source of materials, low cost, and suitability for industrial production.[11]

Analytical and Quality Control

Ensuring the purity and identity of trans-4-Dimethylaminocrotonic acid hydrochloride is critical for its use in GMP (Good Manufacturing Practices) synthesis of APIs. A robust set of analytical methods is required for quality control.

| Analytical Test | Method | Purpose | Typical Specification |

| Assay/Purity | High-Performance Liquid Chromatography (HPLC) | To quantify the main component and detect impurities. | ≥98.0%[4], often ≥99.0%[12] |

| Identity | ¹H NMR, ¹³C NMR | To confirm the chemical structure and stereochemistry. | Conforms to reference standard |

| Identity | Mass Spectrometry (MS) | To confirm the molecular weight. | Conforms to theoretical mass |

| Appearance | Visual Inspection | To check physical form and color. | White to Off-White Solid |

| Melting Point | Melting Point Apparatus | To confirm identity and purity. | 162 °C[3][5] |

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed when handling trans-4-Dimethylaminocrotonic acid hydrochloride.

-

Hazards: The compound is classified as a skin and serious eye irritant.[5] It is advisable to avoid breathing dust, fumes, or spray.[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[1][5]

-

First Aid: In case of skin contact, wash with plenty of water.[5] If in eyes, rinse cautiously with water for several minutes.[1] If irritation persists, seek medical attention.[5]

-

Storage: Store in a tightly closed container in a cool, well-ventilated area.[5] It is crucial to protect the compound from moisture and keep it under an inert gas atmosphere to maintain its stability.[5]

Conclusion: The Criticality of a Well-Characterized Intermediate

trans-4-Dimethylaminocrotonic acid hydrochloride is more than a simple chemical; it is an enabling component in the production of life-saving oncology drugs like Afatinib.[4] A thorough understanding of its synthesis, properties, and analytical controls is fundamental for any organization involved in the development and manufacturing of these targeted therapies. The robustness of the API manufacturing process is directly dependent on the quality and consistency of such key intermediates. Future research may focus on developing even more efficient, greener, and cost-effective synthetic routes to further streamline the production of this vital pharmaceutical building block.

References

-

Exploring (E)-4-(Dimethylamino)But-2-Enoic Acid Hydrochloride: A Vital Pharmaceutical Intermediate. (n.d.). Retrieved from [Link]

- Google Patents. (2016). CN105439879A - Trans-4-dimethylamino crotonic acid hydrochloride preparation method.

- Google Patents. (2016). CN105669479A - Method for preparing highly pure trans-4-dimethylaminocrotonic acid hydrochloride through one-pot technology.

-

PubChem. (n.d.). (2E)-4-(Dimethylamino)-2-butenoic acid hydrochloride. Retrieved from [Link]

-

PharmaCompass. (n.d.). Trans-4-Dimethylaminocrotonic Acid Hydrochloride CAS 848133-35-7. Retrieved from [Link]

- Google Patents. (2016). CN105330652A - Preparation method for afatinib.

-

Kumar, P., et al. (2019). A controlled, efficient and robust process for the synthesis of an epidermal growth factor receptor inhibitor: Afatinib Dimaleate. SyncSci Publishing. Retrieved from [Link]

- Google Patents. (2013). CN103242303A - Afatinib preparation method.

Sources

- 1. trans-4-Dimethylaminocrotonic acid hydrochloride | 848133-35-7 [amp.chemicalbook.com]

- 2. trans-4-Dimethylaminocrotonic acid hydrochloride | 848133-35-7 [chemicalbook.com]

- 3. (2E)-4-(dimethylamino)but-2-enoic acid hydrochloride , 97% , 848133-35-7 - CookeChem [cookechem.com]

- 4. innospk.com [innospk.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. (2E)-4-(Dimethylamino)-2-butenoic acid hydrochloride | C6H12ClNO2 | CID 45358758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. biosynth.com [biosynth.com]

- 8. CN105330652A - Preparation method for afatinib - Google Patents [patents.google.com]

- 9. syncsci.com [syncsci.com]

- 10. CN105439879A - Trans-4-dimethylamino crotonic acid hydrochloride preparation method - Google Patents [patents.google.com]

- 11. CN105669479A - Method for preparing highly pure trans-4-dimethylaminocrotonic acid hydrochloride through one-pot technology - Google Patents [patents.google.com]

- 12. Trans-4-Dimethylaminocrotonic Acid Hydrochloride CAS 848133-35-7 [homesunshinepharma.com]

An In-Depth Technical Guide to trans-4-Dimethylaminocrotonic Acid Hydrochloride: Synthesis, Characterization, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-4-Dimethylaminocrotonic acid hydrochloride, a pivotal intermediate in the synthesis of targeted cancer therapies, represents a molecule of significant interest to the pharmaceutical industry. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, in-depth characterization through spectroscopic methods, and robust analytical procedures for quality control. By elucidating the causal relationships behind experimental choices and grounding all claims in verifiable data, this document serves as an essential resource for professionals engaged in the research and development of advanced pharmaceutical agents.

Introduction: A Key Building Block in Oncology

trans-4-Dimethylaminocrotonic acid hydrochloride (CAS Number: 848133-35-7) is a critical precursor in the manufacture of several irreversible tyrosine kinase inhibitors (TKIs), most notably afatinib and neratinib.[1][2] These drugs function by covalently binding to the kinase domain of the epidermal growth factor receptor (EGFR), thereby providing a powerful therapeutic option for certain types of non-small cell lung cancer and other malignancies.[1][3] The unique chemical structure of trans-4-Dimethylaminocrotonic acid hydrochloride, featuring a reactive α,β-unsaturated carboxylic acid system and a tertiary amine, makes it an ideal pharmacophore for this class of drugs.[1] This guide will delve into the essential technical details of this compound, providing a foundation for its effective utilization in drug discovery and manufacturing.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of trans-4-Dimethylaminocrotonic acid hydrochloride is fundamental to its handling, synthesis, and quality control.

Physicochemical Data

The key physicochemical properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂ClNO₂ | [3] |

| Molecular Weight | 165.62 g/mol | [3] |

| CAS Number | 848133-35-7 | [3] |

| Appearance | White to off-white solid/powder | [3] |

| Melting Point | 157-162 °C | [4] |

| Purity | Typically ≥98.0% | [3] |

| Storage | Store in a cool, well-ventilated area | [3] |

Spectroscopic Characterization

While publicly available, fully assigned spectra are limited, the expected NMR signals can be predicted based on the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the vinyl protons, the methylene protons adjacent to the nitrogen, and the N-methyl protons. The trans configuration of the double bond would result in a large coupling constant (typically >12 Hz) between the vinyl protons. The methylene and N-methyl protons would likely appear as singlets or multiplets depending on the solvent and protonation state.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon, the two vinyl carbons, the methylene carbon, and the two equivalent N-methyl carbons. The chemical shifts would be influenced by the electron-withdrawing nature of the carbonyl group and the electron-donating nature of the dimethylamino group.

The FTIR spectrum of trans-4-Dimethylaminocrotonic acid hydrochloride is anticipated to exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include: a broad O-H stretch from the carboxylic acid, a C=O stretch (around 1700-1725 cm⁻¹), C=C stretching from the alkene, and C-N stretching from the tertiary amine.

Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern in the mass spectrum would likely involve the loss of the dimethylamino group, the carboxylic acid group, and cleavage of the carbon-carbon bonds in the butenoic acid chain, providing further structural confirmation.

Synthesis Methodologies

The synthesis of trans-4-Dimethylaminocrotonic acid hydrochloride is a critical step in the overall production of afatinib and related drugs. Several synthetic routes have been developed, with the choice often depending on factors such as starting material availability, scalability, and desired purity.

Synthesis Workflow Diagram

The following diagram illustrates a common synthetic pathway.

Sources

An In-Depth Technical Guide to the Key Intermediates in the Synthesis of Afatinib

For Researchers, Scientists, and Drug Development Professionals

Afatinib, an irreversible ErbB family blocker, represents a significant advancement in the treatment of non-small cell lung cancer (NSCLC) and other solid tumors.[1][] Its chemical architecture, featuring a quinazoline core, a chiral tetrahydrofuran moiety, and a reactive Michael acceptor, necessitates a multi-step synthesis. This guide provides a detailed exploration of the key intermediates in the synthesis of afatinib, offering insights into the strategic considerations and experimental protocols that underpin its production.

The Quinazoline Core: A Foundation for Activity

The 4-anilinoquinazoline scaffold is a well-established pharmacophore for tyrosine kinase inhibitors. In the synthesis of afatinib, a key intermediate is a substituted quinazoline that serves as the foundation for subsequent modifications. A common and crucial intermediate in this class is 4-[(3-chloro-4-fluorophenyl)amino]-6-nitro-7-fluoro-quinazoline .

The synthesis of this core intermediate is a multi-step process that begins with appropriately substituted benzene derivatives. The strategic introduction of the nitro group and the fluorine atom at the 6- and 7-positions, respectively, is critical for the subsequent elaboration of the molecule. The nitro group serves as a precursor to the amine functionality, which is later acylated to introduce the Michael acceptor. The fluorine atom at the 7-position acts as a leaving group for the introduction of the chiral tetrahydrofuran side chain via nucleophilic aromatic substitution.

The final step in the formation of this key intermediate involves the nucleophilic substitution of a chlorine atom at the 4-position of the quinazoline ring with 3-chloro-4-fluoroaniline. This reaction locks in the anilino moiety that is essential for binding to the ATP pocket of the EGFR kinase domain.

Synthetic Pathway for the Quinazoline Core

Figure 1. Synthesis of the key quinazoline intermediate.

The Chiral Element: (S)-(+)-3-Hydroxytetrahydrofuran

The stereochemistry of a drug molecule can have a profound impact on its pharmacological activity. Afatinib incorporates a chiral (S)-tetrahydrofuran-3-yloxy moiety at the 7-position of the quinazoline ring. This chiral side chain plays a crucial role in the drug's interaction with the EGFR kinase domain. The precursor for this critical structural element is (S)-(+)-3-Hydroxytetrahydrofuran .[3]

The enantiomeric purity of this intermediate is of paramount importance, as the (R)-enantiomer may exhibit different biological activity or toxicological properties. Therefore, the synthesis or procurement of enantiomerically pure (S)-(+)-3-hydroxytetrahydrofuran is a critical consideration in the overall synthesis of afatinib. This intermediate is typically introduced into the afatinib molecule via a nucleophilic aromatic substitution reaction, where the hydroxyl group displaces the fluorine atom at the 7-position of the quinazoline core.

The Penultimate Intermediate: N4-(3-Chloro-4-fluorophenyl)-7-[[(3S)-tetrahydro-3-furanyl]oxy]-4,6-quinazolinediamine

Following the successful coupling of the chiral side chain, the next key transformation is the reduction of the nitro group at the 6-position to an amine. This step yields the penultimate intermediate, N4-(3-Chloro-4-fluorophenyl)-7-[[(3S)-tetrahydro-3-furanyl]oxy]-4,6-quinazolinediamine .[3][4]

This reduction is a critical step, as the resulting primary amine is the site of the final acylation reaction that introduces the Michael acceptor moiety. Various reducing agents can be employed for this transformation, and the choice of reagent can be influenced by factors such as selectivity, yield, and process safety.

Elaboration of the Quinazoline Core

Figure 2. Synthesis of the key amino-quinazoline intermediate.

The Michael Acceptor: trans-4-Dimethylaminocrotonic Acid

The irreversible inhibitory activity of afatinib is attributed to the presence of a Michael acceptor moiety, which forms a covalent bond with a cysteine residue in the active site of the EGFR kinase.[] The key intermediate that provides this reactive group is trans-4-Dimethylaminocrotonic acid or its activated derivatives.[3]

The geometry of the double bond in this intermediate is critical; the (E)-isomer is required for optimal reactivity and biological activity. This intermediate is typically activated, for example, as an acyl chloride, before being reacted with the amino group of the penultimate quinazoline intermediate to form the final afatinib molecule.

A Convergent Approach: An Alternative Strategy

While a linear synthesis is commonly employed, alternative, more convergent strategies have also been developed. These approaches involve the synthesis of larger, more complex intermediates that are then combined in the final stages of the synthesis. One such key intermediate in a convergent synthesis is 2-nitrile-4-[4-(N,N-dimethylamino)-I-oxo-2-buten-I-yl]amino-5-[(S)-(tetrahydrofuran-3-yl)oxy]aniline .[5]

In this strategy, the chiral side chain and the Michael acceptor are attached to an aniline precursor. This highly functionalized aniline is then cyclized to form the quinazoline ring in the final steps of the synthesis. Convergent syntheses can offer advantages in terms of overall yield and flexibility.

Convergent Synthesis Pathway

Figure 3. A high-level overview of a convergent synthesis route.

Experimental Protocols

Synthesis of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline

While not a direct intermediate for the most common afatinib synthesis routes, the synthesis of the related compound 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline provides a representative example of the chlorination step of the quinazolinone core.[6]

Procedure:

-

To a solution of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one (40.8 g) in toluene, add phosphorus oxychloride (25.5 g, 167 mmol) and triethylamine (33.7 g, 334 mmol).[6]

-

Heat the reaction mixture to 70-80°C and stir for 3 hours.[6]

-

After the reaction is complete, remove the excess POCl3 by rotary evaporation. It is crucial to avoid contact with water during workup to prevent hydrolysis of the product.[6]

| Reagent/Solvent | Molar Equivalent/Volume | Purpose |

| 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one | 1 | Starting material |

| Phosphorus oxychloride | ~1.2 | Chlorinating agent |

| Triethylamine | ~2.4 | Base |

| Toluene | - | Solvent |

Table 1. Reagents for the synthesis of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline.

Synthesis of N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine

Procedure:

-

A solution of 4-chloro-7-fluoro-6-nitro-quinazoline (10.0 g, 0.0440 mol) and 3-chloro-4-fluoroaniline (7.7 g, 0.0528 mol) in isopropanol (100 mL) is prepared.[7]

-

Triethylamine (5.3 g, 0.0528 mol) is added dropwise at room temperature.[7]

-

The reaction mixture is stirred at room temperature for 1.5 hours, with the reaction progress monitored by TLC.[7]

-

Upon completion, the reaction mixture is poured into water (500 mL) and the resulting precipitate is filtered, washed with water, and dried to yield the product.[7]

| Reagent/Solvent | Molar Equivalent/Volume | Purpose |

| 4-chloro-7-fluoro-6-nitro-quinazoline | 1 | Starting material |

| 3-chloro-4-fluoroaniline | 1.2 | Nucleophile |

| Triethylamine | 1.2 | Base |

| Isopropanol | 100 mL | Solvent |

Table 2. Reagents for the synthesis of N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine.

Conclusion

The synthesis of afatinib is a complex undertaking that relies on the careful and efficient preparation of several key intermediates. Understanding the structure and synthesis of these intermediates, from the core quinazoline scaffold to the chiral side chain and the reactive Michael acceptor, is essential for any scientist or researcher involved in the development and production of this important anticancer drug. The choice of synthetic strategy, whether linear or convergent, will be dictated by factors such as scalability, cost, and desired purity of the final product. Continued innovation in the synthesis of these key intermediates will be crucial for ensuring the continued availability of afatinib to patients worldwide.

References

- Shen, C. et al. (2016). Industrial & Engineering Chemistry Research, 55(11), 3177-3181.

-

(2024). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. MDPI. Available at: [Link]

- (2007). A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride. Google Patents.

- Kumar, P. et al. (2019).

-

Kumar, P. et al. (2019). A controlled, efficient and robust process for the synthesis of an epidermal growth factor receptor inhibitor: Afatinib Dimaleate. SyncSci Publishing. Available at: [Link]

- (2018). An alternative synthesis of the non-small cell lung carcinoma drug afatinib. Tetrahedron Letters, 59(47), 4180-4182.

-

(2025). Chemical Spotlight: 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline in API Synthesis. Available at: [Link]

- (2016). Method for preparing afatinib and intermediate thereof. Google Patents.

- (2014). Afatinib and preparation method of intermediate thereof. Google Patents.

-

Kovacevic, T. et al. (2018). An alternative synthesis of the non-small cell lung carcinoma drug afatinib. ResearchGate. Available at: [Link]

-

(2023). Intermediates of Afatinib. Manus Aktteva Biopharma LLP. Available at: [Link]

-

(2013). Preparation method of afatinib intermediate. Eureka | Patsnap. Available at: [Link]

-

(2019). Synthesis of N-(3-chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl) oxy) quinazolin-4-amine. Atlantis Press. Available at: [Link]

- (2011). Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. Google Patents.

Sources

A Guide to the Synthesis of Neratinib: The Pivotal Role of trans-4-Dimethylaminocrotonic acid hydrochloride

Abstract

Neratinib is a potent, irreversible tyrosine kinase inhibitor (TKI) integral to the treatment of HER2-positive breast cancer. Its mechanism of action relies on the covalent modification of a key cysteine residue within the ATP-binding site of HER2 and EGFR kinases. This in-depth technical guide elucidates the core synthetic strategies for neratinib, with a specific focus on the indispensable role of trans-4-Dimethylaminocrotonic acid hydrochloride. We will dissect the chemical logic behind its use, detailing the reaction mechanisms, providing a representative experimental protocol, and contextualizing its importance in creating the irreversible inhibitory profile of the final active pharmaceutical ingredient (API).

Introduction to Neratinib: Mechanism and Clinical Significance

Neratinib, marketed as Nerlynx®, is an oral TKI that targets the human epidermal growth factor receptor family, including HER1 (EGFR) and HER2.[1] Unlike first-generation reversible inhibitors, neratinib's therapeutic efficacy stems from its ability to form a permanent, covalent bond with its target kinases.[1] This irreversible engagement effectively shuts down the downstream signaling pathways that drive cellular proliferation and survival in HER2-overexpressing tumors.[1] Its clinical application, particularly in the extended adjuvant treatment of early-stage HER2-positive breast cancer, underscores the importance of its unique molecular architecture.

The chemical structure of neratinib is (E)-N-{4-[3-chloro-4-(2-pyridinylmethoxy)anilino]-3-cyano-7-ethoxy-6-quinolinyl}-4-(dimethylamino)-2-butenamide.[2] The key to its irreversibility lies in the 4-(dimethylamino)-2-butenamide side chain, which acts as a Michael acceptor. This reactive moiety is introduced during the final stages of synthesis, a process in which trans-4-Dimethylaminocrotonic acid hydrochloride is the critical building block.

The Core Synthetic Challenge: Constructing the Michael Acceptor

The synthesis of neratinib culminates in the formation of a stable amide bond between the advanced quinoline core (specifically, 6-amino-4-[3-chloro-4-(2-pyridinyl methoxy)-anilino]-3-cyano-7-ethoxy quinoline) and the reactive side chain.[3][4] The primary challenge is not merely forming the amide linkage but doing so while preserving the crucial α,β-unsaturated system of the butenamide moiety. This functionality is essential for the subsequent covalent reaction in the body.

trans-4-Dimethylaminocrotonic acid hydrochloride (CAS 848133-35-7) serves as the ideal precursor for this side chain.[5][6][7] It provides the necessary carbon skeleton and functional groups—the carboxylic acid for amide bond formation, the dimethylamino group for solubility and positioning, and the trans-configured double bond that makes the molecule a reactive Michael acceptor.[8][9]

Causality of Irreversible Inhibition

The strategic incorporation of the butenamide group is a deliberate design choice rooted in mechanism-based inhibition.

-

Targeting Cysteine: The α,β-unsaturated carbonyl of the neratinib side chain is an electrophilic center.

-

Covalent Modification: Within the ATP binding pocket of HER2 and EGFR, a nucleophilic cysteine residue (Cys-805 in HER2) attacks the β-carbon of the double bond in a Michael addition reaction.

-

Irreversible Blockade: This forms a durable covalent bond between the drug and the enzyme, permanently inactivating the kinase and blocking its signaling function.

The entire synthetic strategy is therefore geared towards the successful and stereochemically controlled installation of this reactive warhead.

The Amide Coupling Reaction: Mechanism and Protocol

The direct coupling of a carboxylic acid and an amine is thermodynamically unfavorable and requires the activation of the carboxyl group. In the context of neratinib synthesis, this is a critical step where efficiency, purity, and preservation of stereochemistry are paramount.

Activation of the Carboxylic Acid

A conventional and effective method for activating trans-4-Dimethylaminocrotonic acid is its conversion to a more reactive acyl chloride. This is typically achieved using a chlorinating agent like oxalyl chloride or thionyl chloride in an inert solvent. While effective, this route involves highly corrosive and toxic reagents, which can pose challenges for large-scale production.[10][11]

Alternative, milder coupling strategies employing standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can also be utilized to avoid the harsh conditions associated with acyl chloride formation. Furthermore, innovative routes like the Wittig-Horner reaction have been developed to construct the side chain, thereby circumventing the direct use of the crotonic acid derivative altogether.[11] However, the acyl chloride route remains a fundamental and well-documented approach.

Logical Flow of the Key Coupling Step

The following diagram illustrates the primary synthetic transformation where the quinoline core is coupled with the activated side chain precursor.

Caption: Synthetic pathway from precursors to Neratinib.

Representative Experimental Protocol: Amide Coupling via Acyl Chloride

Disclaimer: This protocol is a representative synthesis for educational purposes and should be adapted and optimized based on laboratory safety standards and scale.

Step 1: Activation of trans-4-Dimethylaminocrotonic acid hydrochloride

-

Suspend trans-4-Dimethylaminocrotonic acid hydrochloride (1.2 eq) in anhydrous dichloromethane (DCM, 10 vol) under a nitrogen atmosphere.

-

Add a catalytic amount of N,N-dimethylformamide (DMF, 0.05 eq).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add oxalyl chloride (1.3 eq) dropwise over 30 minutes. Gas evolution (CO, CO₂, HCl) will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours until the suspension becomes a clear solution, indicating the formation of the acyl chloride.

-

The resulting solution of the activated acyl chloride is used directly in the next step.

Step 2: Amide Bond Formation

-

In a separate flask, dissolve the 6-amino-quinoline core intermediate (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 3.0 eq) in anhydrous tetrahydrofuran (THF, 15 vol).

-

Cool this solution to 0 °C.

-

Slowly add the previously prepared acyl chloride solution from Step 1 to the quinoline solution dropwise over 1 hour, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

Step 3: Work-up and Purification

-

Once the reaction is complete, quench the mixture by slowly adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 vol).

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude neratinib free base by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., acetonitrile/THF) to yield a pale yellow solid.[12]

Data Summary of Reagents

| Reagent | M.W. ( g/mol ) | Role | Key Function |

| 6-Amino-Quinoline Core | ~498.96 | Nucleophile | The core structure of the final drug. |

| trans-4-Dimethylaminocrotonic acid HCl | 165.62 | Precursor | Source of the irreversible binding side chain.[5] |

| Oxalyl Chloride | 126.93 | Activating Agent | Converts carboxylic acid to reactive acyl chloride. |

| DIPEA | 129.24 | Base | Scavenges HCl produced during the coupling reaction. |

| Dichloromethane (DCM) | 84.93 | Solvent | Inert medium for acyl chloride formation. |

| Tetrahydrofuran (THF) | 72.11 | Solvent | Inert medium for the coupling reaction. |

Conclusion

trans-4-Dimethylaminocrotonic acid hydrochloride is not merely an intermediate in the synthesis of neratinib; it is the linchpin that enables its mechanism of action. As the donor of the α,β-unsaturated butenamide side chain, it provides the "warhead" necessary for the covalent and irreversible inhibition of HER2 and EGFR kinases. The successful synthesis of neratinib is a testament to the precise and strategic incorporation of this key building block, transforming a quinoline core into a potent, targeted anti-cancer agent. Understanding the chemistry behind this coupling step is fundamental for researchers, scientists, and professionals involved in the development and manufacturing of next-generation kinase inhibitors.

References

-

Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. MDPI. Available from: [Link]

- The preparation method of Neratinib. Google Patents (CN103588755B).

- Preparation method of antineoplastic drug maleic acid neratinib. Google Patents (CN105330646A).

-

The Wittig–Horner reaction for the synthesis of neratinib. ResearchGate. Available from: [Link]

- Preparation method of neratinib. Google Patents (CN103265530A).

-

Exploring (E)-4-(Dimethylamino)But-2-Enoic Acid Hydrochloride: A Vital Pharmaceutical Intermediate. Medium. Available from: [Link]

- Preparation of maleate salt of neratininb and its use. Google Patents (EP2537843A2).

- New crystal form of neratinib maleate and preparation method therefor. Google Patents (WO2016110270A1).

-

Chemical Properties and Synthesis Applications of (E)-4-(Dimethylamino)but-2-enoic Acid. LinkedIn. Available from: [Link]

-

trans-4-Dimethylaminocrotonic acid hydrochloride. Jiangsu Hongerray New Material Co., Ltd. Available from: [Link]

-

Synthesis and development of an eco-friendly HPLC method for detection of Neratinib and its related Impurity H. ChemRxiv. Available from: [Link]

-

trans-4-Dimethylaminocrotonic acid hydrochloride CAS NO.848133-35-7. Autechems. Available from: [Link]

-

trans-4-Dimethylaminocrotonic acid hydrochloride CAS NO.848133-35-7. Autechems. Available from: [Link]

- Trans-4-dimethylamino crotonic acid hydrochloride preparation method. Google Patents (CN105439879A).

-

Synthesis and development of an eco-friendly HPLC method for detection of Neratinib and its related Impurity H. ChemRxiv (PDF). Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. EP2537843A2 - Preparation of maleate salt of neratininb and its use - Google Patents [patents.google.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. scbt.com [scbt.com]

- 6. trans-4-Dimethylaminocrotonic acid hydrochloride | 848133-35-7 [chemicalbook.com]

- 7. trans-4-Dimethylaminocrotonic acid hydrochloride- Neratinib-江苏宏尔瑞新材料有限公司 [hongruichemical.com]

- 8. (E)-4-(Dimethylamino)but-2-enoic Acid Research Compound [benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. CN103588755B - The preparation method of Neratinib - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Neratinib synthesis - chemicalbook [chemicalbook.com]

Physical characteristics of solid trans-4-Dimethylaminocrotonic acid hydrochloride

An In-Depth Technical Guide to the Physical Characteristics of Solid trans-4-Dimethylaminocrotonic Acid Hydrochloride

Introduction

trans-4-Dimethylaminocrotonic acid hydrochloride (CAS No. 848133-35-7) is a pivotal organic intermediate in the synthesis of several targeted anti-cancer therapies.[1][2] Notably, it forms a critical structural component of tyrosine kinase inhibitors such as afatinib and neratinib, which are instrumental in modern oncology.[1][2][3] The physical properties of this solid-state material are of paramount importance for drug development professionals, as they directly influence processability, formulation, stability, and bioavailability of the final active pharmaceutical ingredient (API).

This technical guide provides a comprehensive analysis of the core physical characteristics of solid trans-4-Dimethylaminocrotonic acid hydrochloride. Moving beyond a simple data sheet, this document elucidates the causality behind experimental choices and provides field-proven protocols, offering researchers a self-validating framework for its characterization.

Section 1: Molecular Identity and Specification

A precise understanding of the molecular structure is the foundation of all physical characterization. The compound is the hydrochloride salt of (E)-4-(dimethylamino)but-2-enoic acid, with the "trans" (or "E") designation referring to the stereochemistry of the double bond, a feature often established during synthesis, for instance, via a Horner-Wadsworth-Emmons reaction.[4]

| Identifier | Value | Source |

| CAS Number | 848133-35-7 | [1][3][5] |

| Molecular Formula | C₆H₁₂ClNO₂ | [3][5][6] |

| Molecular Weight | 165.62 g/mol | [3][5][6] |

| IUPAC Name | (2E)-4-(dimethylamino)but-2-enoic acid hydrochloride | [3][6] |

| Appearance | White to off-white crystalline solid/powder | [2][7][8] |

| InChI Key | UUHNQHFOIVLAQX-BJILWQEISA-N | [6][9] |

| Canonical SMILES | CN(C)C/C=C/C(=O)O.Cl | [6][9] |

Section 2: Solubility Profile

Solubility is a critical parameter for API intermediates, dictating the choice of solvents for reaction, purification, and formulation. The protonated amine in the hydrochloride salt form generally imparts aqueous solubility.

| Solvent | Qualitative/Quantitative Solubility | Source |

| Water | Soluble | [7][8] |

| Methanol | Soluble | [7] |

| DMSO | Soluble at 125 mg/mL with heating to 60°C | [10] |

Experimental Protocol: Equilibrium Solubility Determination

The choice of this protocol is to ensure that the measured solubility represents a true thermodynamic equilibrium, preventing the misinterpretation of data from kinetically trapped supersaturated solutions.

-

Preparation : Add an excess amount of solid trans-4-Dimethylaminocrotonic acid hydrochloride to a known volume of the selected solvent (e.g., 10 mL) in a sealed glass vial at a constant temperature (e.g., 25°C).

-

Equilibration : Agitate the slurry using a magnetic stirrer or orbital shaker for a period sufficient to reach equilibrium (typically 24-48 hours). The extended duration is crucial to overcome any kinetic barriers to dissolution.

-

Phase Separation : Cease agitation and allow the excess solid to settle. To ensure no suspended solids contaminate the sample, filter the supernatant through a 0.22 µm syringe filter. This filtration step is a self-validating measure to guarantee only the dissolved solute is analyzed.

-

Quantification : Analyze the concentration of the solute in the clear filtrate using a calibrated analytical technique, such as HPLC-UV or quantitative NMR.

-

Validation : Repeat the measurement at a different time point (e.g., 72 hours) to confirm that the concentration is no longer changing, thereby verifying that equilibrium has been reached.

Caption: Standard workflow for DSC analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. [11]It is exceptionally useful for quantifying residual solvents or water (volatiles) and determining the thermal decomposition temperature, which defines the upper limit of thermal stability. [12]

Experimental Protocol: Thermal Stability Assessment via TGA

The goal of this protocol is to unambiguously distinguish between the loss of volatiles and thermal decomposition.

-

Sample Preparation : Place 5-10 mg of the sample into a ceramic or platinum TGA pan.

-

Instrument Setup : Position the pan in the TGA furnace and purge with an inert gas (e.g., nitrogen at 50 mL/min).

-

Thermal Program : Heat the sample from ambient temperature (e.g., 25°C) to a high temperature (e.g., 400°C) at a controlled rate of 10°C/min.

-

Data Analysis : The resulting TGA curve plots percent weight loss versus temperature.

-

Expected Results for Anhydrous/Ansolvous Sample : For a pure, dry, and stable sample of trans-4-Dimethylaminocrotonic acid hydrochloride, one would expect a flat baseline (no mass loss) up to the onset of thermal decomposition. A sharp, single-step mass loss would then occur, indicating decomposition.

-

Interpretation : Any mass loss observed at temperatures below ~120°C typically corresponds to the loss of adsorbed water or residual volatile solvents. [12]The onset temperature of the major decomposition step is a critical measure of the compound's thermal stability.

-

Section 4: Spectroscopic and Crystallographic Identity

While thermal and solubility data are crucial, definitive identification and solid-form characterization require spectroscopic and crystallographic techniques. The following protocols describe the standard, authoritative methods for confirming the structure and crystalline nature of the material.

X-Ray Powder Diffraction (XRPD)

Principle : XRPD is the primary technique for analyzing crystalline solids. The diffraction pattern produced is a unique "fingerprint" of a specific crystal lattice, making it invaluable for identifying the crystalline form and detecting polymorphism—the existence of multiple crystal forms, which can have different physical properties.

Protocol :

-

A small amount of the powder is gently packed into a sample holder to ensure a flat surface and random orientation of crystallites.

-

The sample is irradiated with monochromatic X-rays (typically Cu Kα).

-

A detector measures the intensity of diffracted X-rays as a function of the diffraction angle (2θ).

-

The resulting diffractogram (a plot of intensity vs. 2θ) provides the unique fingerprint of the crystalline solid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle : ¹H and ¹³C NMR spectroscopy are used to confirm the covalent structure of the molecule in solution. The chemical shifts, integration, and coupling patterns of the nuclei provide a detailed map of the molecular framework.

Protocol :

-

Dissolve a small amount (~5-10 mg) of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer.

-

Expected ¹H NMR Features : Key signals would include a singlet for the two methyl groups of the N(CH₃)₂ moiety, a doublet for the CH₂ group, and two vinyl protons (CH=CH). The large coupling constant (typically >14 Hz) between the vinyl protons is the definitive confirmation of the trans (E) configuration of the double bond.

Infrared (IR) Spectroscopy

Principle : IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Protocol :

-

Prepare a sample, typically as a KBr (potassium bromide) pellet, to minimize interference.

-

Acquire the spectrum using an FTIR spectrometer.

-

Expected Characteristic Bands :

-

~1700-1725 cm⁻¹ : Strong C=O stretch from the carboxylic acid.

-

~2400-3000 cm⁻¹ (broad) : O-H stretch of the carboxylic acid and N⁺-H stretch of the ammonium salt.

-

~960-980 cm⁻¹ : Strong C-H out-of-plane bend, characteristic of a trans-disubstituted alkene.

-

Summary

trans-4-Dimethylaminocrotonic acid hydrochloride is a white, crystalline solid with well-defined physical properties that are crucial for its role as a pharmaceutical intermediate. It exhibits good solubility in polar solvents like water and methanol and has a sharp melting point in the range of 160-162°C, indicative of high purity. Its thermal stability, molecular structure, and solid form can be rigorously characterized using a suite of standard analytical techniques including DSC, TGA, XRPD, and spectroscopy. The protocols and interpretive guidance provided herein offer a robust framework for researchers and drug development professionals to ensure the quality and consistency of this critical synthetic building block.

References

-

Luna. China Supplier Trans-4-Dimethylaminocrotonic Acid Hydrochloride. [Link]

-

Tradeindia. Trans-4-dimethylaminocrotonic Acid Hcl at Best Price in Hyderabad, Telangana | Vignasai Laboratories Pvt. Ltd.. [Link]

- Google Patents.

-

PharmaCompass.com. trans-4-Dimethylaminocrotonic acid HCl | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

-

Robertson Microlit. Thermal Analysis | DSC, TGA, and Melting Point Testing. [Link]

-

001CHEMICAL. CAS No. 848133-35-7, trans-4-Dimethylaminocrotonic acid hydrochloride. [Link]

-

Fengchen. Trans-4-dimethylaminocrotonic Acid Hydrochloride CAS 848133-35-7. [Link]

-

Slideshare. Thermal Analysis TA, TGA, DSC, DTA | PPTX. [Link]

-

TA Instruments. Characterization of Pharmaceutical Materials by Thermal Analysis. [Link]

-

Chemsrc. CAS#:848133-35-7 | trans-4-Dimethylaminocrotonic acid hydrochloride. [Link]

-

MDPI. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. [Link]

-

ResolveMass Laboratories Inc. TGA Analysis in Pharmaceuticals. [Link]

Sources

- 1. trans-4-Dimethylaminocrotonic acid hydrochloride | 848133-35-7 [chemicalbook.com]

- 2. trans-4-Dimethylaminocrotonic acid hydrochloride | 848133-35-7 [amp.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. CN105439879A - Trans-4-dimethylamino crotonic acid hydrochloride preparation method - Google Patents [patents.google.com]

- 5. 001chemical.com [001chemical.com]

- 6. trans-4-Dimethylaminocrotonic acid HCl | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. China Supplier Trans-4-Dimethylaminocrotonic Acid Hydrochloride - 1,1-Cyclopropanedicarboxylic Acid – Luna [lunachem.com]

- 8. tlh.senfeidachem.com [tlh.senfeidachem.com]

- 9. trans 4-Dimethylaminocrotonic Acid Hydrochloride [lgcstandards.com]

- 10. trans-4-Dimethylaminocrotonic acid hydrochloride [chemlab-tachizaki.com]

- 11. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. resolvemass.ca [resolvemass.ca]

trans-4-Dimethylaminocrotonic acid hydrochloride mechanism of action

The inhibition of GABA reuptake, particularly via the GAT-1 transporter, is a validated and powerful mechanism for enhancing inhibitory neurotransmission in the CNS. This approach offers a therapeutic strategy for conditions rooted in neuronal hyperexcitability. Future research in this area will likely focus on developing GRIs with improved subtype selectivity to minimize off-target effects and on exploring their therapeutic potential in a wider range of neurological and psychiatric disorders. The elucidation of high-resolution structures of transporters like GAT-1 will further enable the rational design of novel and more effective modulators. [14]

References

-

GABA reuptake inhibitor. Wikipedia. [Link]

-

What are GAT1 inhibitors and how do they work? Patsnap Synapse. [Link]

-

GABA transporter type 1 (GAT-1) uptake inhibition reduces stimulated aspartate and glutamate release in the dorsal spinal cord in vivo via different GABAergic mechanisms. PubMed. [Link]

-

GABA reuptake inhibitors – Knowledge and References. Taylor & Francis. [Link]

-

Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective. Frontiers in Chemistry. [Link]

-

Structural basis of GABA reuptake inhibition. Twist Bioscience. [Link]

-

Structural basis of GABA reuptake inhibition. Nature. [Link]

-

Buy trans-4-Dimethylaminocrotonic acid hydrochloride. Pharmaffiliates. [Link]

-

Blocking the GABA transporter GAT-1 ameliorates spinal GABAergic disinhibition and neuropathic pain induced by paclitaxel. PubMed Central. [Link]

-

A Binding Mode Hypothesis of Tiagabine Confirms Liothyronine Effect on γ-Aminobutyric Acid Transporter 1 (GAT1). Journal of Medicinal Chemistry. [Link]

Sources

- 1. trans-4-Dimethylaminocrotonic acid hydrochloride | 848133-35-7 [chemicalbook.com]

- 2. trans-4-Dimethylaminocrotonic acid hydrochloride | 848133-35-7 [amp.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. Buy trans-4-Dimethylaminocrotonic acid hydrochloride [smolecule.com]

- 5. scbt.com [scbt.com]

- 6. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Blocking the GABA transporter GAT-1 ameliorates spinal GABAergic disinhibition and neuropathic pain induced by paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Frontiers | Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective [frontiersin.org]

- 12. GABA reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 13. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 14. twistbioscience.com [twistbioscience.com]

An In-depth Technical Guide to trans-4-Dimethylaminocrotonic Acid Hydrochloride: A Key Intermediate in Targeted Cancer Therapy

Authored by a Senior Application Scientist

Abstract